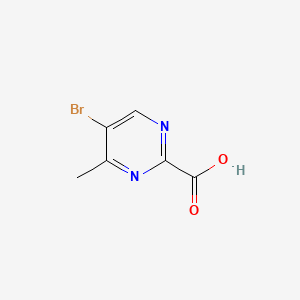

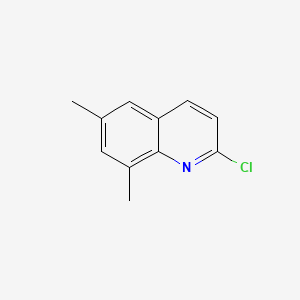

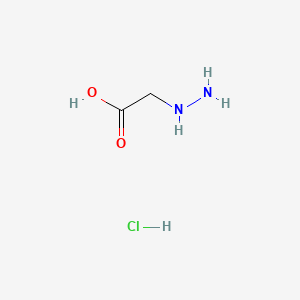

![molecular formula C7H7BrN2O B599404 Bromhydrate de 2(3H)-oxoimidazo[1,2-a]pyridine CAS No. 107934-07-6](/img/structure/B599404.png)

Bromhydrate de 2(3H)-oxoimidazo[1,2-a]pyridine

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of imidazo[1,2-a]pyridin-2(3H)-one hydrobromide allows it to participate in a wide range of chemical reactions, making it a valuable scaffold in drug development and other scientific research.

Applications De Recherche Scientifique

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Employed in the development of fluorescent probes and sensors for detecting metal ions and other biological targets.

Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter. LOX is involved in the metabolism of arachidonic acid, a key process in inflammation and immune responses.

Mode of Action

The compound interacts with its targets (AChE, BChE, and LOX) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the normal function of these enzymes, leading to various downstream effects.

Biochemical Pathways

The inhibition of AChE and BChE can affect the cholinergic system, which plays a crucial role in memory and cognition. This could potentially have implications in the treatment of neurodegenerative disorders like Alzheimer’s disease . The inhibition of LOX, on the other hand, can disrupt the arachidonic acid pathway, potentially reducing inflammation and immune responses .

Result of Action

The molecular and cellular effects of the action of Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide are largely dependent on its inhibitory effects on AChE, BChE, and LOX. By inhibiting these enzymes, the compound can potentially alter neurotransmission in the nervous system and modulate inflammatory and immune responses .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve multiple biochemical reactions .

Cellular Effects

The effects of Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide on cells are diverse. It has been shown to have anticancer activities against breast (MCF-7 and MDA-MB-231), lung (A549), and prostate (DU-145) cancer cell lines .

Molecular Mechanism

At the molecular level, Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide exerts its effects through various mechanisms. It has been found to bind and inhibit the MARK4 protein , which plays crucial roles in cell-cycle progression and regulation of microtubule dynamics .

Temporal Effects in Laboratory Settings

It is known that the compound has excellent thermal stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2(3H)-one hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of acidic or basic catalysts, such as hydrobromic acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of imidazo[1,2-a]pyridin-2(3H)-one hydrobromide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can lead to a wide range of functionalized imidazo[1,2-a]pyridine compounds .

Comparaison Avec Des Composés Similaires

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide can be compared with other similar compounds, such as:

Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their biological activities and applications.

Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development, imidazo[1,2-a]pyrazines have distinct reactivity and biological properties.

Imidazo[1,5-a]pyridines: These derivatives are useful in various applications, including materials science and pharmaceuticals, due to their unique luminescent properties.

The uniqueness of imidazo[1,2-a]pyridin-2(3H)-one hydrobromide lies in its specific chemical structure, which allows for diverse functionalization and a wide range of applications in different scientific fields.

Propriétés

IUPAC Name |

3H-imidazo[1,2-a]pyridin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.BrH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOZBNHDUCMZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2N1C=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657479 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107934-07-6 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)